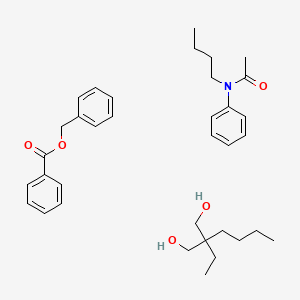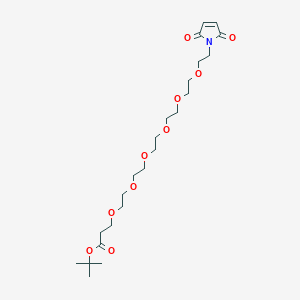
MAl-PEG6-t-butyl ester
Descripción general
Descripción
MAl-PEG6-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
MAl-PEG6-t-butyl ester has a molecular weight of 489.6 g/mol . Its molecular formula is C23H39NO10 .Chemical Reactions Analysis
The maleimide group in MAl-PEG6-t-butyl ester will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
MAl-PEG6-t-butyl ester is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media .Aplicaciones Científicas De Investigación
“MAl-PEG6-t-butyl ester” is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
This compound is commonly used in the field of drug delivery . It can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
“MAl-PEG6-t-butyl ester” is a versatile compound with several potential applications, particularly in the field of bioconjugation . Here are some additional applications:
-
Bioconjugation
- This compound is often used in the field of bioconjugation . The maleimide group in the compound can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
- The methods of application or experimental procedures would depend on the specific biomolecules being conjugated. Typically, the compound would be mixed with the biomolecule in a suitable buffer, and the reaction would be allowed to proceed for a certain period of time .
- The outcomes of these bioconjugation reactions can vary widely, depending on the specific biomolecules being conjugated. In general, the goal is to create a stable, covalent bond between the two molecules .
-
Drug Delivery
- “MAl-PEG6-t-butyl ester” is also used in the field of drug delivery . The hydrophilic PEG spacer in the compound can increase solubility in aqueous media, which can be beneficial for drug delivery applications .
- The methods of application would again depend on the specific drug being delivered. In general, the compound could be used to conjugate the drug to a carrier molecule, which could then be administered to the patient .
- The outcomes of these drug delivery applications can also vary widely. The goal is typically to improve the delivery of the drug to the target site in the body .
“MAl-PEG6-t-butyl ester” is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
This compound is commonly used in the field of drug delivery . It can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCNCZLNASXRTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116031 | |
| Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MAl-PEG6-t-butyl ester | |
CAS RN |
518044-37-6 | |
| Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



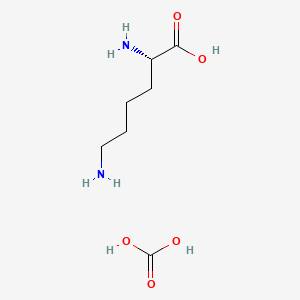
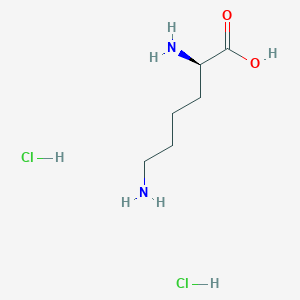
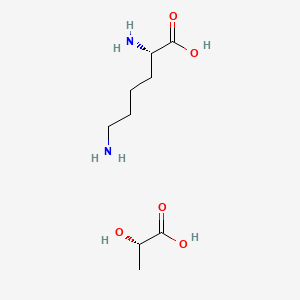
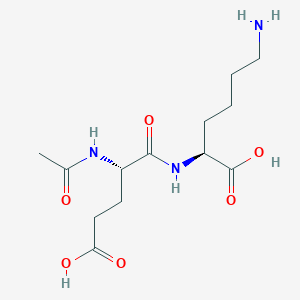
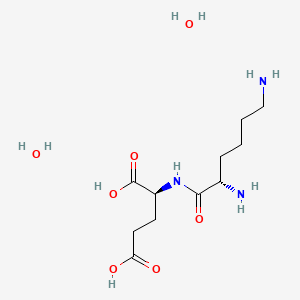
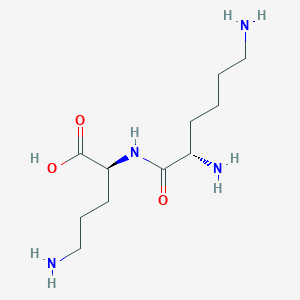
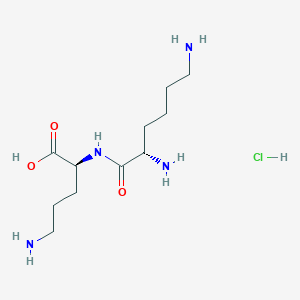
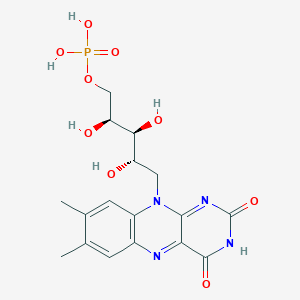

![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
